molecular formula C8H6ClNS B13860283 2-(Chloromethyl)thieno[2,3-b]pyridine

2-(Chloromethyl)thieno[2,3-b]pyridine

Cat. No.: B13860283
M. Wt: 183.66 g/mol
InChI Key: YYIPPEUUJJKGHH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[2,3-b]pyridine typically involves the reaction of 2-thioxopyridine-3-carbonitrile with chloromethylating agents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with chloromethyl methyl ether in the presence of a base . Another approach involves the use of 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles under basic conditions to yield pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of thieno[2,3-b]pyridine.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)thieno[2,3-b]pyridine involves its interaction with various molecular targets. For instance, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival. The compound may also interact with other enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-2-carboxamidine: Another thienopyridine derivative with similar biological activities.

    Thieno[3,2-d]pyrimidine: A related compound with potential anticancer and anti-inflammatory properties.

    Thieno[3,4-b]pyridine: Known for its antimicrobial and antifungal activities

Uniqueness

2-(Chloromethyl)thieno[2,3-b]pyridine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-(chloromethyl)thieno[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2

InChI Key

YYIPPEUUJJKGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)CCl

Origin of Product

United States

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